

# An In-depth Technical Guide to the Rhodonite Group Minerals and their Classification

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## Compound of Interest

Compound Name: Rhonite

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## Abstract

The rhodonite mineral group, a subset of the pyroxenoid class of inosilicates, is characterized by its manganese-rich composition and triclinic crystal structure. This technical guide provides a comprehensive overview of the classification, crystal chemistry, and physical properties of the officially recognized members of the rhodonite group: rhodonite, ferrorhodonite, and vittinkiite. Additionally, this document explores other closely related pyroxenoids, such as the babingtonite and nambulite subgroups, which share structural similarities but are classified separately. Detailed tables of quantitative data are presented for comparative analysis, alongside standardized experimental protocols for mineral characterization. Logical and structural relationships are illustrated through diagrams rendered in the DOT language for clarity.

## Introduction to Pyroxenoids and the Rhodonite Group

Silicate minerals are the most abundant group of minerals in the Earth's crust. Among them, inosilicates, or "chain" silicates, are characterized by tetrahedra linked in single or double chains. The pyroxenoids are a specific class of inosilicates that, like the more common pyroxenes, possess single chains of silica tetrahedra. However, the tetrahedral chains in pyroxenoids are more "kinked" or twisted than those in pyroxenes, leading to a longer repeat unit along the chain and typically resulting in lower, triclinic symmetry.

The rhodonite group is a key family within the pyroxenoids. According to the nomenclature accepted by the International Mineralogical Association (IMA), the rhodonite group proper consists of three approved mineral species defined by cation occupancy at specific sites within the crystal structure. The generalized structural formula for the rhodonite group is  $\text{VIIM}(5)\text{VIM}(1)\text{VIM}(2)\text{VIM}(3)\text{VIM}(4)[\text{Si}_5\text{O}_{15}]$ . The classification is based on the dominant cations at the M(5) and M(4) sites.

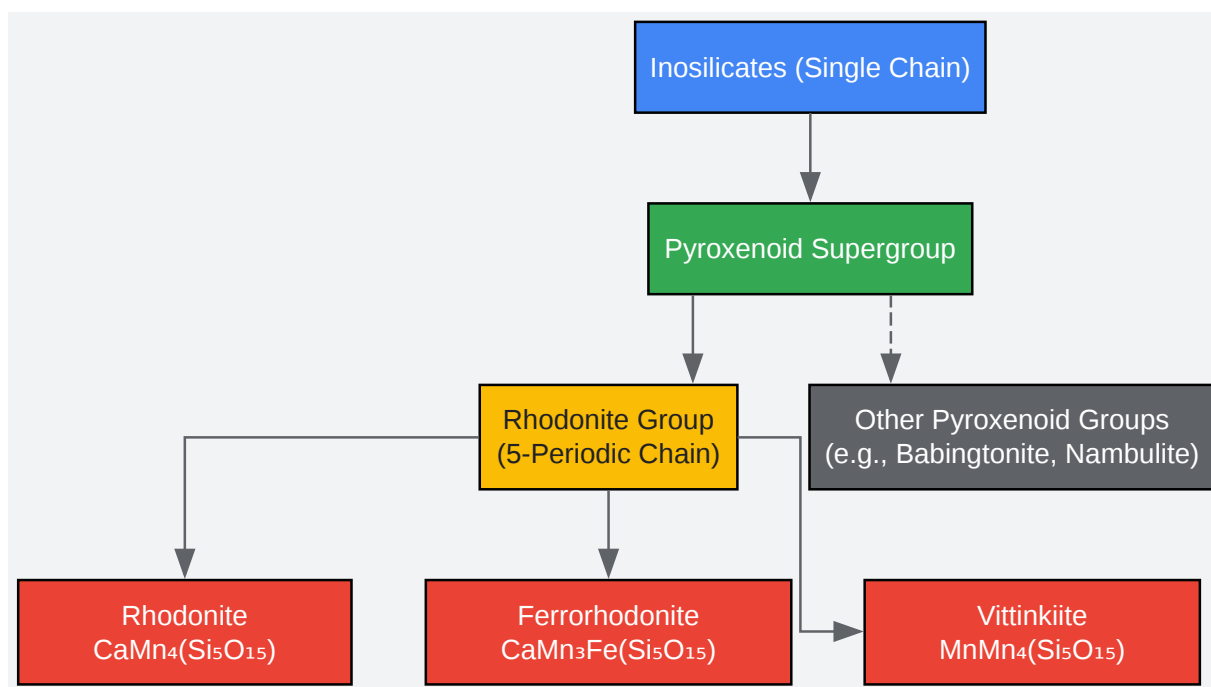
## Classification and Members of the Rhodonite Group

The formal rhodonite group is defined by minerals with a 5-periodic single chain structure and the general formula  $\text{M}(5)\text{A M}(1-3)\text{B}_3 \text{M}(4)\text{C}[\text{Si}_5\text{O}_{15}]$ , where B is always  $\text{Mn}^{2+}$ . The species are distinguished by the dominant cations at the A (M5) and C (M4) sites.

- Rhodonite: Defined by Calcium (Ca) at the M(5) site and Manganese ( $\text{Mn}^{2+}$ ) at the M(4) site. Its end-member formula is  $\text{CaMn}_3\text{Mn}[\text{Si}_5\text{O}_{15}]$  or  $\text{CaMn}_4[\text{Si}_5\text{O}_{15}]$ .
- Ferrorhodonite: Defined by Calcium (Ca) at the M(5) site and Iron ( $\text{Fe}^{2+}$ ) as the dominant cation at the M(4) site. Its end-member formula is  $\text{CaMn}_3\text{Fe}[\text{Si}_5\text{O}_{15}]$ .
- Vittinkiite: Defined by Manganese ( $\text{Mn}^{2+}$ ) at the M(5) site and Manganese ( $\text{Mn}^{2+}$ ) at the M(4) site. Its end-member formula is  $\text{MnMn}_3\text{Mn}[\text{Si}_5\text{O}_{15}]$  or  $\text{Mn}_5[\text{Si}_5\text{O}_{15}]$ .

Historically, the term "rhodonite" was also used more broadly, with varieties named based on significant elemental substitutions, such as Fowlerite, a zinc-bearing variety. While not an officially recognized species, Fowlerite is a notable variety of rhodonite found at Franklin, New Jersey.

The classification hierarchy is visualized in the diagram below.



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Classification of the Rhodonite Group within Inosilicates.

## Quantitative Data of Rhodonite Group Minerals

The following table summarizes the key quantitative properties of the officially recognized rhodonite group minerals. All crystallize in the triclinic system (Space Group P-1).

Property	Rhodonite	Ferrorhodonite	Vittinkiite
Ideal Formula	CaMn <sub>4</sub> [Si <sub>5</sub> O <sub>15</sub> ]	CaMn <sub>3</sub> Fe[Si <sub>5</sub> O <sub>15</sub> ]	Mn <sub>5</sub> [Si <sub>5</sub> O <sub>15</sub> ]
Crystal System	Triclinic	Triclinic	Triclinic
Mohs Hardness	5.5 – 6.5	Data not available	Data not available
Specific Gravity	3.57 – 3.76	~3.71 (Calculated)	Data not available
Color	Rose-red, pink, brownish-red	Brownish-red	Pinkish-red
Luster	Vitreous to pearly	Vitreous	Vitreous
Refractive Index	$n_{\alpha} = 1.711\text{--}1.738$ $n_{\beta} = 1.714\text{--}1.741$ $n_{\gamma} = 1.724\text{--}1.751$	Data not available	Data not available
Birefringence	$\delta = 0.013$	Data not available	Data not available

## Related Pyroxenoid Subgroups

Other minerals, while structurally related to rhodonite as 5-periodic chain pyroxenoids, are classified into their own groups based on distinct chemical compositions.

## Babingtonite Group

The babingtonite group minerals are calcium silicates where Fe(III) completely replaces aluminum. Members include:

- Babingtonite:  $\text{Ca}_2\text{Fe}_2+\text{Fe}_3+\text{Si}_5\text{O}_{14}(\text{OH})$
- Manganbabingtonite:  $\text{Ca}_2\text{Mn}_2+\text{Fe}_3+\text{Si}_5\text{O}_{14}(\text{OH})$

Property	Babingtonite	Manganbabingtonite
Ideal Formula	$\text{Ca}_2\text{Fe}_2+\text{Fe}_3+\text{Si}_5\text{O}_{14}(\text{OH})$	$\text{Ca}_2\text{Mn}_2+\text{Fe}_3+\text{Si}_5\text{O}_{14}(\text{OH})$
Crystal System	Triclinic	Triclinic
Mohs Hardness	5.5 – 6.0	6.5 - 7.0
Specific Gravity	3.34 – 3.37	3.45 – 3.59
Color	Dark green to black	Dark greenish-black
Refractive Index	$n_\alpha = 1.700$ $n_\beta = 1.710$ $n_\gamma = 1.725$	$n_\alpha = 1.716$ $n_\beta = 1.730$ $n_\gamma = 1.746$

## Nambulite-Natronambulite Series

This series is characterized by the presence of lithium and/or sodium.

- Nambulite:  $(\text{Li}, \text{Na})\text{Mn}_4\text{Si}_5\text{O}_{14}(\text{OH})$
- Natronambulite:  $(\text{Na}, \text{Li})(\text{Mn}, \text{Ca})_4\text{Si}_5\text{O}_{14}\text{OH}$
- Marsturite:  $\text{NaCaMn}_3\text{Si}_5\text{O}_{14}(\text{OH})$

Property	Nambulite	Natronambulite	Marsturite
Ideal Formula	$\text{LiMn}_4\text{Si}_5\text{O}_{14}(\text{OH})$	$\text{NaMn}_4\text{Si}_5\text{O}_{14}(\text{OH})$	$\text{NaCaMn}_3\text{Si}_5\text{O}_{14}(\text{OH})$
Crystal System	Triclinic	Triclinic	Triclinic
Mohs Hardness	6.5	5.5 - 6.0	6.0
Specific Gravity	3.51 – 3.55	3.50 – 3.51	3.46
Color	Reddish-brown, orange	Pinkish orange	White, light pink
Refractive Index	$n_\alpha=1.707$ , $n_\beta=1.710$ , $n_\gamma=1.730$	$n_\alpha=1.706$ , $n_\beta=1.710$ , $n_\gamma=1.730$	$n_\alpha=1.686$ , $n_\beta=1.691$ , $n_\gamma=1.708$

## Experimental Protocols for Characterization

The accurate classification of rhodonite group minerals and related pyroxenoids requires a combination of analytical techniques to determine their crystal structure, chemical composition, and optical properties.

### X-ray Diffraction (XRD)

**Objective:** To determine the crystal structure, unit-cell parameters, and space group, confirming the mineral belongs to the triclinic pyroxenoid structure type. **Methodology:**

- **Sample Preparation:** A small, single-crystal fragment is carefully selected and mounted on a goniometer head. Alternatively, a powdered sample is prepared for powder XRD by grinding a small amount of the mineral to a fine, uniform powder (<10  $\mu\text{m}$ ).
- **Data Collection:**
  - **Single-Crystal XRD:** The crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-K $\alpha$ ). The crystal is rotated, and diffraction data (intensities and positions of Bragg reflections) are collected over a wide range of angles.
  - **Powder XRD:** The powdered sample is placed in a sample holder and analyzed in a powder diffractometer. The instrument scans a range of  $2\theta$  angles, recording the intensity of diffracted X-rays.
- **Data Analysis:** The resulting diffraction pattern is used to calculate the unit cell dimensions (a, b, c,  $\alpha$ ,  $\beta$ ,  $\gamma$ ). For single-crystal data, the systematic absences in the reflection data are used to determine the space group (P-1 for rhodonite). The atomic positions are then refined to solve the crystal structure. Powder diffraction data is compared against databases (e.g., ICDD) for phase identification.

### Electron Probe Microanalysis (EPMA)

**Objective:** To obtain precise quantitative chemical composition, which is critical for distinguishing between rhodonite, ferrorhodonite, and other related minerals. **Methodology:**

- **Sample Preparation:** A fragment of the mineral is embedded in epoxy and polished to a flat, mirror-like finish (typically a 1- $\mu\text{m}$  diamond polish). The surface is then coated with a thin

layer of carbon to ensure electrical conductivity.

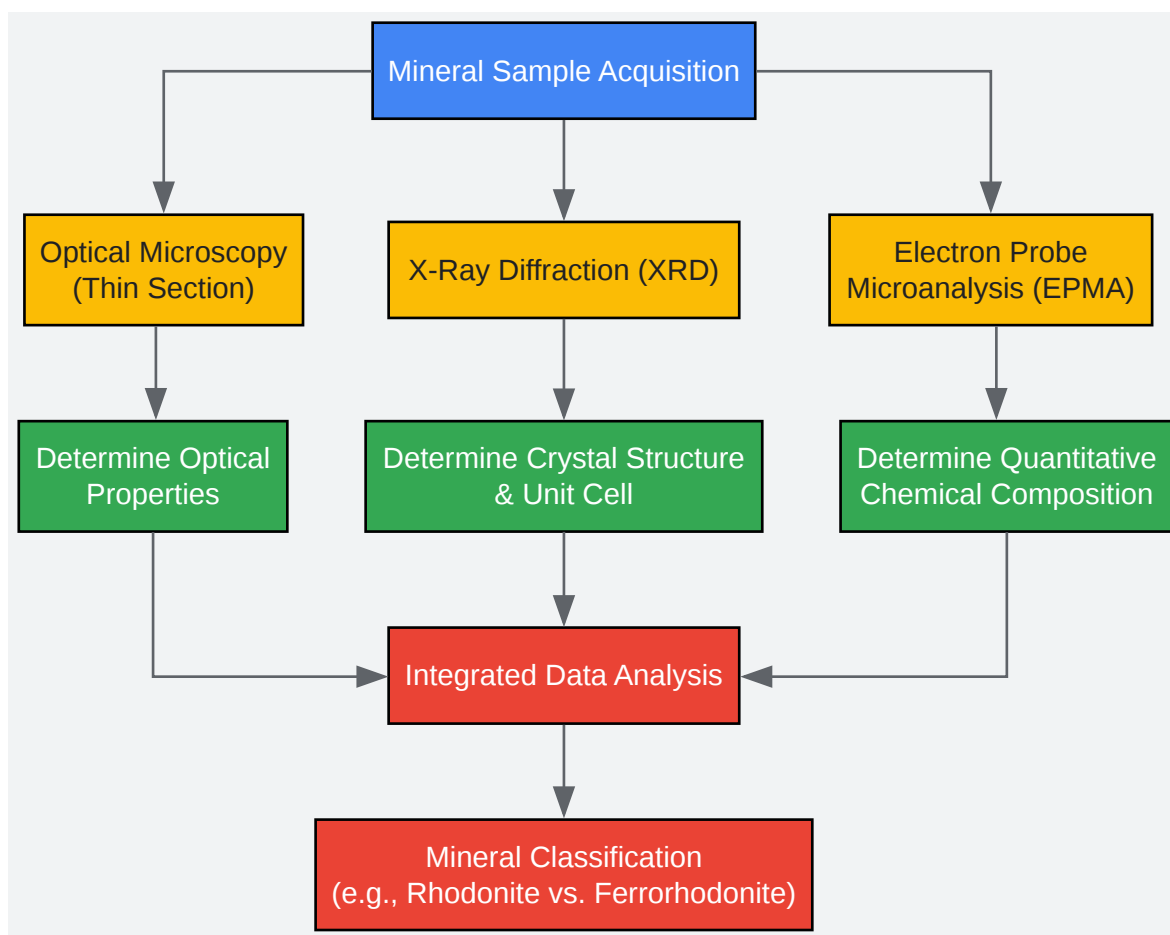
- **Analysis:** The sample is placed in the EPMA instrument. A focused beam of high-energy electrons is directed at specific points on the mineral surface. This causes the atoms in the sample to emit characteristic X-rays.
- **Data Collection:** The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS). The intensities are compared to those collected from well-characterized standards of known composition.
- **Data Correction:** The raw data are corrected for matrix effects (atomic number, absorption, and fluorescence) using a ZAF or similar correction program to yield accurate weight percentages of the constituent oxides (e.g., SiO<sub>2</sub>, MnO, CaO, FeO). The chemical formula is then calculated from these oxide percentages.

## Optical Mineralogy

**Objective:** To determine optical properties such as refractive indices, birefringence, and pleochroism, which serve as supplementary diagnostic tools. **Methodology:**

- **Sample Preparation:** A standard petrographic thin section (30 µm thick) of the mineral or a rock containing it is prepared.
- **Analysis:** The thin section is examined using a polarizing light microscope.
- **Measurements:**
  - Using plane-polarized light, color and pleochroism are observed.
  - Using cross-polarized light, interference colors are observed, from which the maximum birefringence can be estimated.
  - Refractive indices are precisely measured using the immersion method, where the mineral grain is immersed in a series of calibrated refractive index oils until a match is found (Becke line method).

The following diagram illustrates a typical workflow for the comprehensive characterization of an unknown pyroxenoid mineral.



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Experimental workflow for pyroxenoid mineral characterization.

## Conclusion

The classification of rhodonite group minerals is precisely defined by the IMA based on cation occupancy at specific crystallographic sites, distinguishing rhodonite, ferrorhodonite, and vittinkiite as the sole official members. Other related pyroxenoids, such as those in the babingtonite and nambulite groups, possess similar 5-periodic single-chain structures but are chemically distinct. Accurate identification and classification rely on a rigorous, multi-technique analytical approach combining X-ray diffraction for structural determination and electron probe microanalysis for quantitative chemical analysis, supplemented by optical microscopy. This guide provides the foundational data and methodologies necessary for the scientific study and classification of these complex inosilicates.

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